molecular formula C17H20N4O4S B2584652 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 2034535-39-0

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Número de catálogo B2584652
Número CAS: 2034535-39-0
Peso molecular: 376.43
Clave InChI: QKHNCHFPJKPPPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a critical role in the signaling pathways of cytokines, which are important mediators of inflammation and immune responses.

Mecanismo De Acción

CP-690,550 selectively inhibits 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which plays a critical role in the signaling pathways of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies. The drug has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CP-690,550 is its selectivity for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which allows for targeted inhibition of cytokine signaling pathways without affecting other signaling pathways. However, the drug's selectivity for this compound also limits its potential therapeutic applications, as it may not be effective in diseases where other JAKs are involved in the pathogenesis.

Direcciones Futuras

Future research on CP-690,550 could focus on identifying potential combination therapies with other drugs that target different signaling pathways involved in the pathogenesis of immune-mediated diseases. Additionally, further studies could investigate the potential use of CP-690,550 in other diseases, such as cancer, where cytokine signaling pathways play a critical role. Finally, future research could focus on developing more potent and selective 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide inhibitors with improved pharmacokinetic properties and reduced toxicity.

Métodos De Síntesis

The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chloro-6-cyclopropylpyridine with hydrazine hydrate to form 2-(3-cyclopropyl-6-hydrazinopyridazin-1(6H)-yl)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and acetic anhydride to form the final product, CP-690,550.

Aplicaciones Científicas De Investigación

CP-690,550 has been extensively studied for its potential therapeutic applications in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies.

Propiedades

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c18-26(24,25)14-5-1-12(2-6-14)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H,19,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNCHFPJKPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.